molecular formula C16H16N4O2 B12266346 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B12266346
M. Wt: 296.32 g/mol
InChI Key: SSMHHYHNFBSECB-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxin ring fused with a pyrazolo[1,5-a]pyrazine core, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves multiple steps, starting with the preparation of the benzodioxin moiety. One common method involves the reaction of 1,4-benzodioxane-6-amine with various reagents to introduce the desired functional groups . The pyrazolo[1,5-a]pyrazine core is then synthesized through cyclization reactions involving appropriate precursors . The final step involves coupling the benzodioxin and pyrazolo[1,5-a]pyrazine units under specific conditions, often using catalysts and solvents like N,N-dimethylformamide (DMF) and lithium hydride (LiH) .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. It can inhibit or activate enzymes by binding to their active sites, leading to alterations in cellular processes . The compound’s structure allows it to fit into enzyme pockets, disrupting normal enzyme function and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyrazolo[1,5-a]pyrazin-4-amine

InChI

InChI=1S/C16H16N4O2/c1-19(16-13-4-5-18-20(13)7-6-17-16)11-12-2-3-14-15(10-12)22-9-8-21-14/h2-7,10H,8-9,11H2,1H3

InChI Key

SSMHHYHNFBSECB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=NC=CN4C3=CC=N4

Origin of Product

United States

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